molecular formula C16H12ClF2NO3 B4429898 N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-chloro-4,5-difluorobenzamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-chloro-4,5-difluorobenzamide

Cat. No. B4429898
M. Wt: 339.72 g/mol
InChI Key: GOFYPHGBPNXKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-chloro-4,5-difluorobenzamide, also known as BDB001, is a novel small molecule that has gained attention in recent years due to its potential therapeutic applications. This compound was first synthesized in 2012 and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-chloro-4,5-difluorobenzamide is not yet fully understood. However, it is thought to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has also been shown to modulate certain neurotransmitter systems in the brain, which may contribute to its neuroprotective and anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. In the brain, this compound has been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective and anti-addictive effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-chloro-4,5-difluorobenzamide is its versatility. It can be used in a variety of experimental settings, including in vitro and in vivo studies. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are numerous future directions for the study of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-chloro-4,5-difluorobenzamide. One potential avenue of research is the development of more potent analogues of this compound that may have increased efficacy and selectivity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential therapeutic targets. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-chloro-4,5-difluorobenzamide has been shown to have potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and drug addiction. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug addiction research, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-chloro-4,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2NO3/c1-8(9-2-3-14-15(4-9)23-7-22-14)20-16(21)10-5-12(18)13(19)6-11(10)17/h2-6,8H,7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFYPHGBPNXKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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